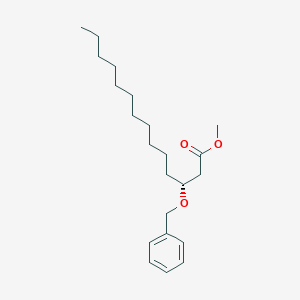

Methyl (3R)-3-(benzyloxy)tetradecanoate

Description

Significance of Stereochemistry in Complex Molecule Synthesis and Biological Systems

Stereochemistry, the study of the spatial arrangement of atoms within molecules, is fundamental to understanding and manipulating the chemical world. nih.govbldpharm.com The three-dimensional structure of a molecule can dramatically influence its physical properties, reactivity, and, most critically, its biological activity. bldpharm.com Many biological systems, such as enzymes and receptors, are inherently chiral and interact selectively with only one of a pair of enantiomers (non-superimposable mirror-image molecules). bldpharm.com This specificity is famously illustrated by the thalidomide (B1683933) disaster, where one enantiomer was an effective sedative while the other was a potent teratogen. bldpharm.com

Consequently, the ability to control stereochemistry during the synthesis of complex molecules—a practice known as stereoselective synthesis—is a primary goal for organic chemists. By employing strategies like the use of chiral catalysts, auxiliaries, or starting materials, chemists can construct molecules with high precision, ensuring the desired biological or material function and avoiding the potential for inactive or harmful isomers. nih.govbldpharm.com

The Role of Myristic Acid Derivatives as Versatile Chiral Building Blocks

Myristic acid, a 14-carbon saturated fatty acid (tetradecanoic acid), is a common component of natural fats and oils. Beyond its basic biological roles, its hydrocarbon chain makes it a valuable scaffold in chemical synthesis. nih.gov When modified to include chiral centers, myristic acid derivatives become powerful building blocks for constructing more complex lipids and bioactive molecules.

These chiral derivatives are particularly important in the synthesis of molecules involved in cellular signaling and immunology. For instance, modified fatty acids are crucial components of lipid-based vaccine adjuvants and probes for studying fatty acid metabolism. nih.gov The defined stereochemistry at specific positions along the fatty acid chain is often essential for proper interaction with biological targets like N-Myristoyltransferase (NMT), an enzyme that attaches myristic acid to proteins and is a target for antifungal drugs.

Benzyl (B1604629) Ethers as Key Protecting Groups in Stereoselective Organic Synthesis

In multi-step organic synthesis, it is often necessary to temporarily "block" a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. These temporary blocks are known as protecting groups. For hydroxyl (-OH) groups, the benzyl ether is one of the most robust and widely used protecting groups.

A benzyl ether is formed by replacing the hydrogen of a hydroxyl group with a benzyl group (a benzene (B151609) ring attached to a CH₂ group). This is typically achieved under basic conditions using a benzyl halide. The resulting ether is stable to a wide range of reaction conditions, including acidic and basic hydrolysis, and many oxidizing and reducing agents. Its key advantage lies in its selective removal; the benzyl group can be cleaved to regenerate the original alcohol through catalytic hydrogenolysis (reaction with hydrogen gas and a palladium catalyst), a process that generally does not affect other common functional groups like esters. This stability during intermediate steps and the ability to be cleanly removed make benzyl ethers indispensable in the stereoselective synthesis of complex, polyfunctional molecules.

Detailed Research Findings for (R)-3-Benzyloxy Myristic Acid Methyl Ester

(R)-3-Benzyloxy Myristic Acid Methyl Ester, also known by its IUPAC name Methyl (3R)-3-(benzyloxy)tetradecanoate, is a chiral molecule valued primarily as a synthetic intermediate. Its structure incorporates the key features discussed previously: a myristic acid carbon backbone, a methyl ester, a chiral center at the C-3 position with a defined (R) configuration, and a benzyl ether protecting the hydroxyl group at this stereocenter.

While detailed research focusing specifically on the methyl ester is limited in published literature, its structure points to its role as a precursor for more complex molecules, particularly in lipid and biomedical research. The parent carboxylic acid, (R)-3-Benzyloxy Myristic Acid, has been identified as a component in the synthesis of vaccine adjuvants, which are substances that enhance the immune response to an antigen. The methyl ester is a logical and common intermediate in the synthesis of such carboxylic acid derivatives or in further chemical transformations.

Physicochemical Properties

The following table summarizes the known properties of (R)-3-Benzyloxy Myristic Acid Methyl Ester.

| Property | Value |

| CAS Number | 114264-01-6 |

| Molecular Formula | C₂₂H₃₆O₃ |

| Molecular Weight | 348.52 g/mol |

| Alternate Names | This compound |

Note: Detailed experimental data such as melting point, boiling point, and specific optical rotation are not widely available in peer-reviewed literature and are typically reported on lot-specific certificates of analysis from commercial suppliers.

Synthetic Relevance

Asymmetric Synthesis of the Chiral Hydroxy Ester: The synthesis would begin with the creation of Methyl (R)-3-hydroxymyristate. This can be achieved through various asymmetric synthesis techniques to establish the chiral center with the (R) configuration.

Protection of the Hydroxyl Group: The chiral hydroxy ester would then be treated with a base, such as sodium hydride, and benzyl bromide to form the benzyl ether at the C-3 position. This Williamson ether synthesis protects the hydroxyl group, yielding the final product.

The resulting compound is a valuable chiral building block. The methyl ester can be hydrolyzed to the carboxylic acid for use in synthesizing amides or other lipid derivatives. Simultaneously, the benzyl ether protects the stereodefined hydroxyl group, which can be deprotected at a later synthetic stage via hydrogenolysis to reveal the free alcohol for further reactions. This strategic combination of a stable protecting group and a reactive ester function makes it a versatile tool for the stereocontrolled synthesis of complex lipids.

Properties

IUPAC Name |

methyl (3R)-3-phenylmethoxytetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O3/c1-3-4-5-6-7-8-9-10-14-17-21(18-22(23)24-2)25-19-20-15-12-11-13-16-20/h11-13,15-16,21H,3-10,14,17-19H2,1-2H3/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSQRYVDYSWWRDB-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)OC)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@H](CC(=O)OC)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10550465 | |

| Record name | Methyl (3R)-3-(benzyloxy)tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114264-01-6 | |

| Record name | Methyl (3R)-3-(benzyloxy)tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereoselective Synthesis of R 3 Benzyloxy Myristic Acid Methyl Ester

Historical Context and Evolution of Synthetic Methodologies for Chiral Hydroxy Fatty Acid Esters

The journey to synthesize chiral hydroxy fatty acid esters has been marked by a constant drive for greater precision and efficiency. Early approaches were often hampered by their reliance on the resolution of racemic mixtures, a process that inherently discards at least half of the material. The evolution of synthetic strategies has been a story of increasing control over stereochemistry.

In the mid to late 20th century, a significant leap forward came with the use of starting materials from the "chiral pool," such as amino acids and sugars, which possess innate chirality. While a conceptual advance, these methods could be constrained by the availability and cost of the starting materials and often required multiple synthetic steps.

The true paradigm shift occurred with the advent of catalytic asymmetric synthesis. This powerful approach utilizes a small amount of a chiral catalyst to produce large quantities of a single, desired enantiomer. Groundbreaking developments in asymmetric hydrogenation, dihydroxylation, and epoxidation have equipped chemists with a versatile toolkit for constructing chiral centers with high fidelity, paving the way for the efficient synthesis of compounds like (R)-3-Benzyloxy Myristic Acid Methyl Ester.

Enantioselective Approaches to the (R)-3-Hydroxy Myristic Acid Moiety

The creation of the (R)-3-hydroxy myristic acid core is the pivotal step in the synthesis of the target molecule. Several enantioselective strategies have been successfully employed to achieve this.

Asymmetric Hydrogenation Strategies

Asymmetric hydrogenation of β-keto esters stands out as a highly direct and efficient route to chiral β-hydroxy esters. This method typically employs a ruthenium catalyst complexed with a chiral ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The reaction of methyl 3-oxomyristate with hydrogen gas in the presence of a Ru-(R)-BINAP catalyst can yield methyl (R)-3-hydroxy myristate with excellent enantiomeric excess (ee). acs.org For instance, iridium-catalyzed asymmetric hydrogenation of β-keto esters has also been developed, affording the corresponding β-hydroxy esters in good to excellent enantioselectivities. rsc.org The choice of catalyst, solvent, and reaction conditions are all critical factors in maximizing both the yield and the stereoselectivity of this transformation. rsc.org

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) |

| Ru-BINAP | Methyl 3-oxomyristate | Methyl (R)-3-hydroxy myristate | High |

| Ir-Ferrocenyl P,N,N-ligands | β-keto esters | β-hydroxy esters | up to 95% rsc.org |

Chiral Auxiliary-Based Syntheses

The use of chiral auxiliaries offers another robust method for establishing the desired stereocenter. wikipedia.org In this approach, a chiral molecule is temporarily attached to the substrate to direct a subsequent diastereoselective reaction. wikipedia.org Evans' oxazolidinones are a classic example of such auxiliaries.

The myristoyl group can be attached to a chiral oxazolidinone, and the resulting N-acyloxazolidinone can then undergo a stereoselective reaction, such as an aldol (B89426) addition, to introduce the hydroxyl group at the C3 position with high diastereoselectivity. The final step involves the removal of the chiral auxiliary to furnish the enantiomerically enriched 3-hydroxy myristic acid, which is then esterified. researchgate.net While this method provides excellent stereocontrol, it is stoichiometric in the use of the chiral auxiliary and requires additional synthetic steps for its attachment and removal. wikipedia.org

Chemoenzymatic and Biocatalytic Routes

Nature's catalysts, enzymes, offer unparalleled stereoselectivity and efficiency. Lipases and esterases are frequently used for the kinetic resolution of racemic mixtures of 3-hydroxy myristic acid esters. In a kinetic resolution, the enzyme selectively reacts with one enantiomer, leaving the other, desired enantiomer in a highly enriched form.

Alternatively, reductase enzymes can be employed for the asymmetric reduction of β-keto esters to the corresponding chiral alcohols. nih.gov These biocatalytic methods are attractive due to their mild reaction conditions, high enantioselectivity, and environmentally friendly nature. The analysis of hydroxy fatty acids in bacterial lipids can be achieved by chiral column high-performance liquid chromatography after derivatization. nih.gov

| Biocatalyst | Reaction Type | Substrate | Product |

| Lipase | Kinetic Resolution | Racemic 3-hydroxy myristic acid ester | (R)-3-hydroxy myristic acid ester |

| Reductase | Asymmetric Reduction | Methyl 3-oxomyristate | Methyl (R)-3-hydroxy myristate |

Sharpless Asymmetric Dihydroxylation in Chiral Fatty Acid Synthesis

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from olefins. organic-chemistry.orgnih.gov While not a direct route to 3-hydroxy fatty acids, it can be a crucial step in a longer synthetic sequence. mdpi.com For instance, a terminal alkene derived from a shorter fatty acid precursor can be dihydroxylated using an osmium catalyst and a chiral ligand (e.g., (DHQ)2PHAL or (DHQD)2PHAL) to produce a chiral diol. organic-chemistry.orgharvard.edu This diol can then be chemically transformed through subsequent steps into the target (R)-3-hydroxy myristic acid derivative. The choice of the chiral ligand dictates the stereochemical outcome of the dihydroxylation. organic-chemistry.org

Regioselective Benzylation of the Hydroxyl Group

With the chiral (R)-3-hydroxy myristic acid methyl ester in hand, the final transformation is the protection of the hydroxyl group as a benzyl (B1604629) ether. This step must be regioselective, targeting only the hydroxyl group without affecting the ester functionality.

A common and effective method involves the use of benzyl bromide in the presence of a strong base like sodium hydride in an aprotic solvent such as tetrahydrofuran (B95107) (THF). The reaction proceeds via an SN2 mechanism, with the alkoxide generated in situ attacking the benzylic carbon. Other methods, such as using benzyl trichloroacetimidate (B1259523) with a catalytic amount of a strong acid, can also be employed, often under milder conditions. The inherent reactivity of the secondary alcohol at the C3 position generally ensures high regioselectivity in this benzylation step. nih.govacs.org

| Benzylating Agent | Catalyst/Base | Solvent |

| Benzyl Bromide | Sodium Hydride | Tetrahydrofuran (THF) |

| Benzyl Trichloroacetimidate | Trifluoromethanesulfonic Acid (catalytic) | Dichloromethane |

Optimization of Benzyl Ether Formation Protocols

The introduction of the benzyl ether at the C-3 hydroxyl group is a critical step. Traditional methods like the Williamson ether synthesis, which employs a strong base such as sodium hydride (NaH) to deprotonate the alcohol followed by reaction with benzyl bromide, are effective but can be harsh. organic-chemistry.org For substrates sensitive to strongly basic conditions or those requiring higher selectivity, alternative protocols have been optimized.

Milder bases like silver oxide (Ag₂O) can be used to selectively protect more accessible hydroxyl groups. organic-chemistry.org More recent advancements have introduced protocols that operate under nearly neutral conditions, which are particularly advantageous for substrates containing base-labile functional groups like esters. One such prominent method involves the use of 2-benzyloxy-1-methylpyridinium triflate (BnOPT) or the in situ formation of this reagent from 2-benzyloxypyridine and methyl triflate. nih.govorgsyn.org This method proceeds through a likely SN1-type mechanism and avoids the need for strong bases, making it highly compatible with ester functionalities, as demonstrated in the benzylation of methyl lactate. researchgate.net The use of magnesium oxide (MgO) as a mild acid scavenger is typical in these reactions. orgsyn.orgresearchgate.net

| Method/Reagents | Base/Additive | Solvent | Conditions | Yield | Reference |

| Benzyl Bromide | NaH | THF/DMF | 0 °C to RT | Good | organic-chemistry.org |

| Benzyl Bromide | Ag₂O | Various | RT | Good (Selective) | organic-chemistry.org |

| 2-Benzyloxypyridine + MeOTf | MgO | Toluene (B28343) | 90 °C, 24 h | Good to Excellent | nih.govresearchgate.net |

| BnOPT (pre-formed) | MgO | Trifluorotoluene | 85 °C, 24 h | Good to Excellent | orgsyn.orgresearchgate.net |

This table presents a comparison of common benzylation protocols applicable to the synthesis.

Methyl Esterification Protocols

Direct Esterification Methods

If the synthesis begins with or proceeds through the (R)-3-benzyloxy myristic acid, a direct esterification is required. The most fundamental and widely used method is the Fischer-Speier esterification. This is an acid-catalyzed equilibrium reaction where the carboxylic acid is treated with an excess of methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction works by protonating the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by methanol. masterorganicchemistry.com

For sensitive substrates where strong acids are not viable, other methods can be employed. Reagents such as diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) (TMS-diazomethane) provide rapid and clean conversion of carboxylic acids to methyl esters under mild conditions, though they must be handled with care. More recently, heterogeneous catalysts, such as cerium(IV) oxide (CeO₂), have been developed for the direct esterification of certain acid types with methanol, offering good yields and reusability of the catalyst. nih.gov

| Method | Reagents | Conditions | Key Feature | Reference |

| Fischer Esterification | Methanol, H₂SO₄ (cat.) | Reflux | Equilibrium; requires excess alcohol | masterorganicchemistry.com |

| Diazomethane | CH₂N₂ in Ether | 0 °C to RT | High yield, mild, but toxic/explosive | - |

| TMS-Diazomethane | TMSCHN₂ in MeOH/Benzene (B151609) | RT | Safer alternative to diazomethane | - |

| Heterogeneous Catalysis | Methanol, CeO₂ (cat.) | 140 °C (413 K) | Reusable catalyst, specific applications | nih.gov |

This table summarizes various direct methyl esterification methods.

Transesterification and Other Ester Formation Techniques

Alternatively, the synthesis may start from a different ester of (R)-3-benzyloxy myristic acid (e.g., an ethyl or benzyl ester). In such cases, a transesterification reaction can be performed to obtain the desired methyl ester. Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction is also typically catalyzed by an acid or a base. nih.gov

For β-hydroxy esters and related compounds, various catalysts have been shown to be effective, including iodine and silica-supported boric acid, the latter of which allows for high yields under solvent-free conditions. nih.gov The reaction often proceeds through a chelated enol intermediate when adjacent carbonyls are present, but the general principles apply to other ester types as well. nih.govnih.gov Another specialized technique involves the conversion of benzyl esters into other alkyl esters. This can be achieved by first converting the benzyl ester into an acid chloride intermediate in situ using reagents like α,α-dichlorodiphenylmethane with a ferric chloride (FeCl₃) catalyst, which then reacts with an alcohol to form the new ester in high yield. rsc.org

Efficient Total Synthesis of (R)-3-Benzyloxy Myristic Acid Methyl Ester

An efficient total synthesis of (R)-3-Benzyloxy Myristic Acid Methyl Ester would prioritize high-yielding reactions and stereochemical control. A plausible and efficient route would commence with a commercially available chiral starting material, such as methyl (R)-3-hydroxytetradecanoate.

The synthesis would proceed as follows:

Starting Material: Methyl (R)-3-hydroxytetradecanoate. This precursor already contains the required stereocenter and methyl ester functionality.

Benzyl Ether Formation: The hydroxyl group of methyl (R)-3-hydroxytetradecanoate would be protected as a benzyl ether. Given the presence of the base-sensitive ester group, the optimal method would be the use of 2-benzyloxypyridine and methyl triflate with magnesium oxide in a non-protic solvent like toluene. nih.govresearchgate.net This mild, neutral-condition protocol is well-suited for β-hydroxy esters and would be expected to provide the target molecule, (R)-3-Benzyloxy Myristic Acid Methyl Ester, in high yield without epimerization of the chiral center or hydrolysis of the ester.

This two-step conceptual pathway (starting from the corresponding hydroxy acid followed by esterification, or starting from the hydroxy ester) represents a highly efficient approach. By choosing a modern and mild benzylation protocol, the synthesis can be accomplished with high fidelity, avoiding the harsh conditions of older methods that could jeopardize the yield and purity of the final product.

Chemical Transformations and Derivatization Strategies for R 3 Benzyloxy Myristic Acid Methyl Ester

Selective Modification of the Methyl Ester Group

The methyl ester group in (R)-3-Benzyloxy Myristic Acid Methyl Ester serves as a versatile handle for various chemical transformations, allowing for its conversion into other important functional groups such as carboxylic acids and amides.

Hydrolysis to (R)-3-Benzyloxy Myristic Acid

The hydrolysis of the methyl ester to the corresponding carboxylic acid, (R)-3-Benzyloxy Myristic Acid, is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis:

Acid-catalyzed hydrolysis is typically performed by heating the ester in the presence of a dilute mineral acid, such as hydrochloric or sulfuric acid, in an aqueous or mixed aqueous-organic solvent system. The reaction is reversible, and an excess of water is often used to drive the equilibrium towards the formation of the carboxylic acid and methanol (B129727). masterorganicchemistry.com

Base-Mediated Hydrolysis (Saponification):

Alkaline hydrolysis, or saponification, is a more common and often more efficient method for hydrolyzing esters. chemguide.co.uk This reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction is effectively irreversible as the carboxylate salt is formed, which is not susceptible to nucleophilic attack by the alcohol byproduct. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the free carboxylic acid. masterorganicchemistry.com For substrates sensitive to harsh conditions, milder bases like lithium hydroxide in a mixed solvent system (e.g., THF/methanol/water) can be employed. thieme-connect.de

A study on the hydrolysis of a related compound, 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester, utilized sodium hydroxide in a water/methanol mixture at 55°C for 3 hours, followed by acidification to yield the carboxylic acid in good yield. mdpi.com

| Reaction | Reagents and Conditions | Product | Typical Yield |

| Hydrolysis | 1. NaOH, H₂O/MeOH, reflux2. HCl (aq) | (R)-3-Benzyloxy Myristic Acid | >90% |

This data is representative of typical ester hydrolysis reactions and is not based on specific experimental data for (R)-3-Benzyloxy Myristic Acid Methyl Ester.

Transamidation and Amide Formation

The conversion of the methyl ester to an amide, known as transamidation or aminolysis, is a valuable transformation for introducing nitrogen-containing functionalities. This can be achieved through various methods, often requiring catalysis or activation of the ester.

Direct reaction of an ester with an amine is often slow and requires forcing conditions. youtube.com However, the use of organobase catalysts can facilitate the amidation of unactivated esters with amino alcohols. Mechanistic studies suggest that this process can involve an initial transesterification followed by an intramolecular rearrangement. nih.gov

A general approach for the synthesis of amides from esters involves heating the ester with the desired amine, sometimes in the presence of a catalyst. For the synthesis of fatty acid amides from methyl esters, the reaction can be driven by using a large excess of the amine or by removing the methanol byproduct. youtube.com The reaction of esters with amino alcohols can be particularly efficient. nih.gov

| Reactant | Amine | Conditions | Product |

| (R)-3-Benzyloxy Myristic Acid Methyl Ester | Ammonia | High temperature and pressure | (R)-3-Benzyloxy Myristamide |

| (R)-3-Benzyloxy Myristic Acid Methyl Ester | Primary/Secondary Amine | Heat, catalyst (e.g., organobase) | N-substituted (R)-3-Benzyloxy Myristamide |

This table illustrates general conditions for transamidation and is not based on specific experimental data for the named compound.

Deprotection and Functionalization of the Benzyloxy Moiety

The benzyl (B1604629) ether serves as a robust protecting group for the hydroxyl function at the C-3 position. Its removal is a key step in the synthesis of (R)-3-hydroxy myristic acid derivatives, which are important components of various natural products.

Catalytic Hydrogenolysis for Hydroxyl Group Regeneration

The most common method for the cleavage of benzyl ethers is catalytic hydrogenolysis. chemguide.co.uk This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. organic-chemistry.org The reaction proceeds under mild conditions and produces the deprotected alcohol and toluene (B28343) as the only byproduct. chemguide.co.uk

The choice of solvent can be critical, with common options including ethanol, methanol, and ethyl acetate. Catalytic transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of Pd/C, offers an alternative to using hydrogen gas. organic-chemistry.org It is important to note that the conditions for hydrogenolysis must be chosen carefully to avoid reduction of other functional groups that may be present in the molecule.

| Substrate | Catalyst | Hydrogen Source | Solvent | Product | Typical Yield |

| (R)-3-Benzyloxy Myristic Acid Methyl Ester | 10% Pd/C | H₂ (gas) | Ethanol | (R)-3-Hydroxy Myristic Acid Methyl Ester | High |

| (R)-3-Benzyloxy Myristic Acid | 10% Pd/C | Ammonium Formate | Methanol | (R)-3-Hydroxy Myristic Acid | High |

This data is based on general procedures for catalytic hydrogenolysis and does not represent specific experimental results for the listed substrates.

Alternative Cleavage Methods for Benzyl Ethers

While catalytic hydrogenolysis is widely used, alternative methods for benzyl ether cleavage can be advantageous, particularly when other functional groups in the molecule are sensitive to hydrogenation conditions.

Lewis acids, such as boron trichloride (B1173362) (BCl₃) or ferric chloride (FeCl₃), can be used to cleave benzyl ethers. These reactions often proceed under mild conditions but may lack selectivity if other acid-labile groups are present. Oxidative methods, for example using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), are also employed, especially for p-methoxybenzyl (PMB) ethers, which are more susceptible to oxidation. vanderbilt.edu

Elaboration of the Alkyl Chain

The long alkyl chain of (R)-3-Benzyloxy Myristic Acid Methyl Ester can be further modified to introduce branching or to extend its length. A common strategy for this is through the formation of an enolate at the α-position to the ester carbonyl, followed by reaction with an electrophile.

The α-protons of the ester are weakly acidic and can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate the corresponding enolate. libretexts.orglibretexts.org This enolate can then react with various electrophiles in an SN2 fashion. For example, reaction with an alkyl halide will result in the formation of a new carbon-carbon bond at the α-position. libretexts.org

The success of this alkylation is dependent on the nature of the alkyl halide, with primary and methyl halides being the most effective. libretexts.org The use of a strong base like LDA ensures the complete and irreversible formation of the enolate, which minimizes side reactions. libretexts.org

| Base | Electrophile | Conditions | Product |

| Lithium Diisopropylamide (LDA) | Methyl Iodide | THF, -78 °C | Methyl (2R)-2-methyl-3-(benzyloxy)tetradecanoate |

| Lithium Diisopropylamide (LDA) | Allyl Bromide | THF, -78 °C | Methyl (2R)-2-(allyl)-3-(benzyloxy)tetradecanoate |

This table provides illustrative examples of α-alkylation of esters and is not based on specific experimental data for (R)-3-Benzyloxy Myristic Acid Methyl Ester.

Further transformations of the newly introduced functional groups can lead to a wide array of derivatives with modified alkyl chains.

Chain Extension Methodologies

Elongating the carbon backbone of (R)-3-Benzyloxy Myristic Acid Methyl Ester is a theoretical strategy to access novel long-chain fatty acid derivatives. The primary approach for such a transformation would involve the generation of an ester enolate at the C-2 position, which can then act as a nucleophile.

One of the most classic reactions for C-C bond formation at the α-carbon of an ester is the Claisen condensation . In principle, treating methyl (R)-3-(benzyloxy)tetradecanoate with a strong, non-nucleophilic base (such as sodium hydride or lithium diisopropylamide) would generate the corresponding ester enolate. This enolate could then react with another molecule of the ester, leading to nucleophilic acyl substitution. The theoretical product would be a β-keto ester, effectively dimerizing the carbon skeleton and extending the chain. However, specific literature examples detailing this self-condensation for this particular substrate are not prevalent, likely due to the high value of the starting material and the focus on its use as an acylating agent.

A more controlled and synthetically useful approach is the crossed Claisen condensation . In this variant, the enolate of methyl (R)-3-(benzyloxy)tetradecanoate would be reacted with a different, non-enolizable ester. This prevents self-condensation and allows for the introduction of a specific acyl group. Alternatively, the enolate could be used to displace a suitable leaving group in an alkylation reaction, adding a new alkyl fragment to the C-2 position. These methodologies, while standard in organic synthesis, are applied based on general principles rather than specific documented examples for this exact molecule.

Introduction of Additional Functionalities

The functional groups present in (R)-3-Benzyloxy Myristic Acid Methyl Ester—the methyl ester and the benzyl ether—are key handles for derivatization.

The most fundamental transformation is the saponification of the methyl ester. This hydrolysis reaction, typically carried out with a base like lithium hydroxide (LiOH) in a mixture of water and an organic solvent like tetrahydrofuran (B95107) (THF), converts the ester into the corresponding carboxylic acid, (R)-3-Benzyloxy Myristic Acid. This step is crucial as it activates the molecule for subsequent amide bond formation, a key reaction in the synthesis of Lipid A analogues.

Another critical functionalization is the deprotection of the benzyl ether . The benzyl group is a common protecting group for alcohols because it is stable under many reaction conditions but can be readily removed. Catalytic hydrogenation is the most common method for this debenzylation. Using a catalyst such as palladium on carbon (Pd/C) under an atmosphere of hydrogen gas (H₂) cleaves the benzyl ether to reveal the free hydroxyl group, yielding methyl (R)-3-hydroxytetradecanoate. This exposed hydroxyl group can then be used for further reactions, such as esterification with other fatty acids.

The methyl ester can also be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can convert the ester into (R)-3-(benzyloxy)tetradecan-1-ol. This transformation opens up another avenue for derivatization through the chemistry of primary alcohols.

| Transformation | Reagents and Conditions | Product | Purpose |

| Ester Hydrolysis | LiOH, THF/H₂O | (R)-3-Benzyloxy Myristic Acid | Activation for amidation |

| Benzyl Ether Deprotection | H₂, Pd/C, Solvent (e.g., THF, EtOH) | Methyl (R)-3-hydroxytetradecanoate | Unmasking the C-3 hydroxyl group |

| Ester Reduction | LiAlH₄ or NaBH₄/CeCl₃, Solvent (e.g., THF, EtOH) | (R)-3-(benzyloxy)tetradecan-1-ol | Conversion to a primary alcohol |

Synthesis of Advanced Chirally Pure Intermediates

The primary application of (R)-3-Benzyloxy Myristic Acid Methyl Ester is as a precursor for the synthesis of complex, chirally pure molecules, most notably the lipid A component of lipopolysaccharide (LPS). Lipid A is the hydrophobic anchor of LPS and is responsible for its potent immunostimulatory activity. Synthetic lipid A analogues are crucial tools for studying the immune response and for developing vaccine adjuvants and sepsis therapeutics.

In these syntheses, the ester is first hydrolyzed to (R)-3-Benzyloxy Myristic Acid . This activated carboxylic acid is then coupled to the amino groups of a glucosamine-based disaccharide backbone. The coupling reaction is typically facilitated by condensing agents like 1,3-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often in the presence of an activating agent like 4-dimethylaminopyridine (B28879) (DMAP).

For example, in the synthesis of S. typhimurium Lipid A, (R)-3-benzyloxy-tetradecanoic acid is acylated onto the 3-O-position of a protected glucosamine (B1671600) acceptor using DCC and DMAP. osti.gov Similarly, in the total synthesis of other Lipid A precursors, this chiral fatty acid is installed at various positions on the glucosamine units to build the required acylation pattern. The (R)-stereochemistry at the C-3 position of the fatty acid is critical for the biological activity of the final Lipid A molecule.

The benzyl protecting group is retained during these coupling steps and is typically removed in the final stages of the synthesis via catalytic hydrogenation, along with other protecting groups, to yield the final biologically active molecule. osti.gov The use of this specific chiral building block ensures the correct stereochemistry in the final complex product, which is essential for its proper interaction with immune receptors like the Toll-like receptor 4 (TLR4)/MD-2 complex.

| Advanced Intermediate | Key Reaction | Reagents | Significance |

| Acylated Glucosamine Disaccharide | N- or O-Acylation | (R)-3-Benzyloxy Myristic Acid, DCC, DMAP | Core structure for Lipid A synthesis |

| Synthetic Lipid A Analogues | Multi-step synthesis involving acylation and deprotection | (R)-3-Benzyloxy Myristic Acid, Protected Glucosamine Scaffolds | Immunostimulants, vaccine adjuvants, sepsis research |

Applications of R 3 Benzyloxy Myristic Acid Methyl Ester in Complex Biochemical and Organic Synthesis Research

Role as a Key Intermediate in Natural Product Synthesis

The precise architecture of (R)-3-Benzyloxy Myristic Acid Methyl Ester makes it an ideal starting material for the total synthesis of various natural products, particularly those containing lipid moieties. The benzyloxy group offers robust protection for the (R)-configured hydroxyl group, preventing its unwanted participation in reactions while allowing for selective modifications at other parts of the molecule. The methyl ester provides a stable yet readily cleavable protecting group for the carboxylic acid, facilitating subsequent amide or ester bond formations.

Precursor to Lipid A Components and Analogues

(R)-3-Hydroxymyristic acid is a fundamental and often essential component of Lipid A, the hydrophobic anchor of lipopolysaccharides (LPS) found in the outer membrane of most Gram-negative bacteria. caymanchem.comyoutube.com Lipid A is a potent immunostimulant, and its biological activity is critically dependent on its acylation pattern, including the presence and stereochemistry of 3-hydroxy fatty acids. caymanchem.com

In the chemical synthesis of Lipid A and its analogues, (R)-3-Benzyloxy Myristic Acid Methyl Ester functions as a crucial acylating agent. The benzyl (B1604629) protecting group ensures that the hydroxyl functionality does not interfere with the coupling reactions, allowing for the precise and regioselective introduction of the myristoyl chain onto the glucosamine (B1671600) backbone of Lipid A. Following the successful acylation, the benzyl group can be cleanly removed via hydrogenolysis to reveal the free hydroxyl group present in the natural product. The methyl ester is typically hydrolyzed in the final stages of the synthesis to yield the free carboxylic acid, which is often essential for biological activity.

The use of this protected building block has been instrumental in the synthesis of various Lipid A analogues to study the structure-activity relationships of LPS and to develop novel vaccine adjuvants and immunomodulatory agents. acs.org

Table 1: Examples of Lipid A Analogues and the Role of Protected 3-Hydroxy Fatty Acid Precursors

| Lipid A Analogue | Key Structural Feature | Role of (R)-3-Benzyloxy Myristic Acid Methyl Ester Analogue |

| Monophosphoryl Lipid A (MPLA) | Dephosphorylated and variably acylated Lipid A | Precursor for the introduction of the (R)-3-hydroxyacyl chain. |

| Synthetic Glucosamine-based Adjuvants | Simplified monosaccharide structures with varying acylation | Provides the essential (R)-3-hydroxy myristoyl moiety for TLR4 activation. acs.org |

| Lipid A Mimetics | Non-carbohydrate backbones with lipid chains | Serves as the source for the key lipid component mimicking natural Lipid A. |

Building Block for Complex Glycerolipids and Diglycerides

The synthesis of structurally defined glycerolipids and diglycerides often necessitates the use of protected fatty acid building blocks to achieve the desired regioselectivity. researchgate.netcreative-proteomics.com (R)-3-Benzyloxy Myristic Acid Methyl Ester is an ideal candidate for the construction of complex glycerolipids containing a 3-hydroxymyristoyl moiety at a specific position on the glycerol (B35011) backbone.

The synthetic strategy typically involves the acylation of a protected glycerol derivative with (R)-3-Benzyloxy Myristic Acid. The methyl ester can be activated for coupling, for instance, by conversion to the corresponding acyl chloride or through the use of coupling agents. Once the ester linkage to the glycerol backbone is established, the benzyl protecting group can be removed to unmask the hydroxyl group, which can then be further functionalized if required. This stepwise approach allows for the synthesis of complex glycerolipids with defined stereochemistry and substitution patterns, which are invaluable tools for studying lipid metabolism and cell signaling. nih.govnih.gov

Intermediate in the Synthesis of Immunostimulatory Glycolipids

Beyond Lipid A, a diverse range of glycolipids exhibit potent immunostimulatory properties. nih.govnih.gov The synthesis of these complex molecules often relies on the coupling of a carbohydrate headgroup with a lipid tail. (R)-3-Benzyloxy Myristic Acid Methyl Ester can serve as a precursor to the lipid component of these glycolipids.

For instance, in the synthesis of certain rhamnolipids or other bacterial glycolipids, the myristoyl chain with a specific stereochemistry at the 3-position is crucial for biological activity. nih.govresearchgate.net The use of (R)-3-Benzyloxy Myristic Acid Methyl Ester ensures the correct stereochemistry of the final product. The synthetic route would involve coupling the deprotected carboxylic acid of the title compound (or an activated derivative) with a hydroxyl group on the sugar moiety. Subsequent deprotection of the benzyl ether would yield the target immunostimulatory glycolipid.

Utilization in the Synthesis of Lipid Mimetics and Probes

Lipid mimetics are molecules designed to mimic the structure and function of natural lipids, while lipid probes are modified lipids used to study their biological roles. (R)-3-Benzyloxy Myristic Acid Methyl Ester can be a valuable starting material for the synthesis of such molecules.

By modifying the myristic acid chain or the protecting groups, researchers can create a variety of lipid analogues. For example, the benzyl group could be replaced with a fluorescent tag or a photo-crosslinking group to create a probe for identifying lipid-binding proteins. The methyl ester can be converted to other functional groups to attach the lipid to a solid support for affinity chromatography or to other reporter molecules. The development of focused libraries of fatty acid mimetics is a growing area of research for drug discovery and the identification of new biological targets. nih.govnih.gov

Research into Fatty Acid Metabolism and Signaling Pathways

The study of fatty acid metabolism and signaling often requires the use of specifically labeled or modified lipids to trace their path through metabolic pathways and to identify their interaction partners.

Investigations in Glycerolipid Metabolism

Glycerolipid metabolism is a complex network of interconnected pathways that are central to energy storage, membrane biosynthesis, and cell signaling. nih.govnih.govnih.govoup.com Dysregulation of these pathways is associated with numerous diseases, including obesity, diabetes, and cardiovascular disease.

Synthetically prepared glycerolipids, constructed using building blocks like (R)-3-Benzyloxy Myristic Acid Methyl Ester, can be used as substrates for enzymes involved in glycerolipid metabolism. For example, a diglyceride containing the (R)-3-benzyloxymyristoyl moiety could be used to study the substrate specificity of diacylglycerol acyltransferases (DGATs), enzymes that catalyze the final step in triacylglycerol synthesis. oup.com By incorporating isotopic labels into the building block, researchers can trace the metabolic fate of the fatty acid within the cell. The benzyloxy group can also serve as a bulky substituent to probe the steric constraints of enzyme active sites.

Table 2: Key Enzymes in Glycerolipid Metabolism and the Potential Use of (R)-3-Benzyloxy Myristic Acid Methyl Ester-Derived Probes

| Enzyme | Function | Potential Application of Derived Probes |

| Glycerol-3-phosphate acyltransferase (GPAT) | Acylates glycerol-3-phosphate. creative-proteomics.com | Substrate to study enzyme kinetics and specificity. |

| 1-acylglycerol-3-phosphate acyltransferase (AGPAT) | Acylates lysophosphatidic acid. creative-proteomics.com | Substrate to investigate regioselectivity. |

| Phosphatidate phosphatase (Lipin) | Dephosphorylates phosphatidic acid. nih.gov | Probing the active site of the enzyme. |

| Diacylglycerol acyltransferase (DGAT) | Synthesizes triacylglycerol from diacylglycerol. oup.com | Investigating substrate preferences and enzyme mechanism. |

Exploration of Fatty Acyl-Derived Quorum Sensing Signals

The intricate world of bacterial communication, or quorum sensing (QS), relies on the production and detection of small signaling molecules to coordinate collective behaviors. Among these signals, fatty acyl derivatives play a crucial role, particularly in Gram-negative bacteria. A significant example is (R)-methyl 3-hydroxymyristate (3-OH MAME), a key quorum sensing signal in the plant pathogen Ralstonia solanacearum. nih.govresearchgate.netnih.govcancer.gov This bacterium utilizes the phc quorum-sensing system to regulate its virulence, with 3-OH MAME acting as a critical signaling molecule. nih.govacs.orgnih.gov The study of such systems necessitates the synthesis of the natural signals and their analogs to serve as molecular probes for elucidating receptor-ligand interactions and signal transduction pathways.

In this context, (R)-3-Benzyloxy Myristic Acid Methyl Ester stands out as a pivotal synthetic intermediate. Its structure is primed for the elaboration into various research tools. It possesses the essential myristic acid framework with the correct (R)-stereochemistry at the C-3 position, a feature often critical for biological recognition and activity. The benzyl ether protecting group at the C-3 hydroxyl position is a strategic element for synthetic chemists, safeguarding this reactive group from unintended transformations during the chemical manipulation of other parts of the molecule, such as the methyl ester.

The synthetic utility of (R)-3-Benzyloxy Myristic Acid Methyl Ester lies in its capacity to serve as a versatile building block. A common synthetic route would involve the hydrolysis of the methyl ester to the corresponding carboxylic acid. This acid can then be coupled with a variety of molecular entities, including fluorescent dyes, biotin (B1667282) tags, or photo-affinity labels, to generate a library of specialized probes. The final step in such a synthesis would be the deprotection of the C-3 hydroxyl group, typically achieved through a mild process like catalytic hydrogenolysis, which cleaves the benzyl ether to reveal the free hydroxyl group of the target molecule. This systematic approach allows for the creation of tailored molecules to investigate the nuanced aspects of quorum sensing.

The table below summarizes key compounds pertinent to this area of research.

| Compound Name | Chemical Formula | Significance in Quorum Sensing Research |

| (R)-methyl 3-hydroxymyristate (3-OH MAME) | C₁₅H₃₀O₃ | A primary quorum sensing signal molecule in various strains of Ralstonia solanacearum. nih.govresearchgate.netnih.gov |

| (R)-3-Benzyloxy Myristic Acid Methyl Ester | C₂₂H₃₆O₃ | A protected, chiral synthetic precursor for the generation of 3-OH MAME analogs and molecular probes. |

| N-acyl-homoserine lactones (AHLs) | Variable | A widespread class of quorum sensing signal molecules in Gram-negative bacteria. |

| (R)-methyl 3-hydroxypalmitate (B1262271) (3-OH PAME) | C₁₇H₃₄O₃ | A related quorum sensing signal identified in certain strains of Ralstonia solanacearum. nih.govfrontiersin.org |

Through the strategic use of intermediates like (R)-3-Benzyloxy Myristic Acid Methyl Ester, researchers can systematically probe the structure-activity relationships of quorum sensing signals. The insights gained from such studies are invaluable for the rational design of potent antagonists that can disrupt bacterial communication and, consequently, mitigate the virulence of pathogenic bacteria.

The following table outlines potential research applications and the detailed findings that could be uncovered using probes synthesized from (R)-3-Benzyloxy Myristic Acid Methyl Ester.

| Probe Derivative | Key Modification | Detailed Research Objective and Potential Findings |

| Fluorescently-Labeled Analog | The methyl ester is replaced by a fluorescent reporter group (e.g., NBD, Bodipy). | Objective: To visualize the subcellular localization of the quorum sensing signal receptor. Potential Finding: The receptor is localized to the bacterial inner membrane, providing insight into the initial stages of signal perception. |

| Biotinylated Affinity Probe | A biotin moiety is attached to the acyl chain. | Objective: To isolate and identify the receptor protein from a complex mixture of cellular proteins. Potential Finding: Successful pull-down and subsequent mass spectrometric analysis reveal the identity of a novel sensor kinase responsible for binding 3-OH MAME. |

| Photo-Crosslinking Probe | A photo-activatable group (e.g., benzophenone, diazirine) is incorporated. | Objective: To map the ligand-binding pocket of the receptor protein. Potential Finding: Upon UV irradiation, the probe covalently attaches to specific amino acid residues within the receptor's binding site, identifying key contacts for signal recognition. |

| Chain-Length Modified Analogs | Synthesis of analogs with shorter (C12) or longer (C16) acyl chains. | Objective: To determine the effect of acyl chain length on receptor binding and signaling activity. Potential Finding: Analogs with a C14 chain show the highest affinity and agonist activity, while shorter and longer chains act as competitive inhibitors, informing the design of potent antagonists. |

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Mass Spectrometry for Structural Elucidation of Derivatives

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of (R)-3-Benzyloxy Myristic Acid Methyl Ester and its derivatives. By providing an exact mass measurement, typically with an accuracy of a few parts per million (ppm), HRMS allows for the unequivocal confirmation of the molecular formula.

In the analysis of (R)-3-Benzyloxy Myristic Acid Methyl Ester (C₂₂H₃₆O₃), the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be calculated and compared against the experimentally observed value. For instance, a hypothetical HRMS analysis using a technique like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer would yield a high-resolution mass spectrum.

The fragmentation pattern observed in the tandem mass spectrometry (MS/MS) spectrum provides further structural confirmation. Key fragments would arise from the cleavage of the benzyloxy group, the methyl ester, and along the fatty acid chain. For the related compound, 3-hydroxy tetradecanoic acid methyl ester, a characteristic base peak at m/z 103 is observed, corresponding to the [CH(OH)CH₂COOCH₃]⁺ fragment. researchgate.net For (R)-3-Benzyloxy Myristic Acid Methyl Ester, a prominent fragment would be expected from the loss of the benzyl (B1604629) group (C₇H₇, 91 Da) or the benzyloxy group (C₇H₇O, 107 Da).

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for (R)-3-Benzyloxy Myristic Acid Methyl Ester

| Ion | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |

| [M+H]⁺ | 349.2743 | 349.2740 | -0.86 |

| [M+Na]⁺ | 371.2562 | 371.2559 | -0.81 |

| [M-C₇H₇]⁺ | 257.1858 | 257.1855 | -1.17 |

Note: The data in this table is hypothetical and serves as an illustrative example of expected HRMS results.

Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure of (R)-3-Benzyloxy Myristic Acid Methyl Ester. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, confirming the presence of all functional groups and their connectivity.

In the ¹H NMR spectrum, characteristic signals would confirm the presence of the benzyl group (aromatic protons typically between δ 7.2-7.4 ppm and the benzylic CH₂ protons around δ 4.5 ppm), the methyl ester group (a singlet around δ 3.7 ppm), the long alkyl chain of the myristic acid backbone (a complex multiplet between δ 0.8-1.6 ppm), and the proton at the chiral center (a multiplet around δ 3.8-4.0 ppm). For the parent acid, (R)-3-Benzyloxy-tetradecanoic acid, the aromatic protons appear in the range of δ 7.25–7.35 ppm, the benzylic CH₂ at δ 4.50 ppm, and the methine proton at the chiral center as a multiplet between δ 3.85–3.90 ppm. miamioh.edu

¹³C NMR spectroscopy complements the ¹H NMR data by providing a distinct signal for each carbon atom. Key resonances would include those for the carbonyl carbon of the ester (around δ 174 ppm), the carbons of the aromatic ring (δ 127-138 ppm), the benzylic carbon (around δ 70 ppm), the carbon of the chiral center (around δ 75 ppm), the methyl ester carbon (around δ 51 ppm), and the carbons of the long alkyl chain (δ 14-32 ppm).

For stereochemical assignment, chiral shift reagents or the formation of diastereomeric derivatives (e.g., Mosher's esters) can be employed in NMR studies to differentiate between the (R) and (S) enantiomers.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for (R)-3-Benzyloxy Myristic Acid Methyl Ester in CDCl₃

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Aromatic C-H | 7.25 - 7.40 (m, 5H) | 127.5, 127.8, 128.4, 138.5 |

| Benzylic CH₂ | 4.52 (s, 2H) | 70.1 |

| CH-O (Chiral Center) | 3.90 (m, 1H) | 75.2 |

| O=C-O-CH₃ | 3.68 (s, 3H) | 51.5 |

| O=C | - | 174.3 |

| CH₂-C=O | 2.45 (dd, 2H) | 41.3 |

| Alkyl Chain (CH₂)n | 1.20 - 1.60 (m) | 22.7 - 31.9 |

| Terminal CH₃ | 0.88 (t, 3H) | 14.1 |

Note: These are predicted values based on known chemical shift ranges for similar functional groups and should be confirmed by experimental data.

Chiral Chromatography for Enantiomeric Purity Determination

The determination of enantiomeric purity is critical for any chiral compound intended for biological or pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating the enantiomers of (R)-3-Benzyloxy Myristic Acid Methyl Ester and quantifying the enantiomeric excess (ee).

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For compounds like benzyloxy-substituted fatty acids, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® columns), are often effective. miamioh.edunih.gov

A typical method would involve dissolving the sample in a suitable organic solvent and injecting it onto a chiral column. The mobile phase, often a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is carefully optimized to achieve baseline separation of the enantiomers. nih.gov The detector, usually a UV detector set to a wavelength where the aromatic benzyl group absorbs (around 254 nm), monitors the elution of the two enantiomers. The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers in the chromatogram.

Table 3: Illustrative Chiral HPLC Method for Enantiomeric Purity Assessment

| Parameter | Condition |

| Column | Chiralpak® IA or IB (amylose or cellulose-based) |

| Mobile Phase | Hexane/Isopropanol (e.g., 98:2 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Expected Result | Baseline separation of (R) and (S) enantiomers |

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Approaches

The demand for enantiomerically pure compounds like (R)-3-Benzyloxy Myristic Acid Methyl Ester has spurred research into more efficient and environmentally friendly synthetic methods. Future efforts are likely to focus on the principles of green chemistry to minimize waste and energy consumption.

One promising avenue is the expansion of biocatalytic methods . The use of enzymes, such as lipases and reductases, offers high stereoselectivity under mild reaction conditions. researchgate.net For instance, the enzymatic reduction of a corresponding β-keto ester can yield the desired (R)-alcohol with high enantiomeric excess. mdpi.com Researchers are exploring novel enzymes from various microorganisms to improve yields and substrate scope. researchgate.netacs.org Photoenzymatic cascades are also emerging as a sustainable technique for introducing chirality into fatty acid derivatives. smolecule.com

Another area of development is the use of sustainable acyl donors in enzymatic acylation processes. Reagents like benzylidene 1,1-diacetate can be used in dynamic kinetic resolution (DKR) protocols, providing chiral acetates in high yields and with excellent enantiomeric excesses, and the acyl donor can be regenerated and reused. organic-chemistry.org

Solvent-free reaction conditions are also being investigated. For example, the α-chlorination of fatty acids using trichloroisocyanuric acid (TCCA), a green halogenating agent, has been achieved under solvent-free conditions, providing a precursor for α-hydroxy fatty acids. acs.org Adapting such methods for β-hydroxy fatty acids could offer a more sustainable route to the core structure of the target molecule.

Exploration of New Catalytic Systems for Enantioselective Synthesis

The enantioselective reduction of the β-keto group is a critical step in the synthesis of (R)-3-Benzyloxy Myristic Acid Methyl Ester. The development of novel catalytic systems that offer high efficiency, selectivity, and broad applicability is a major research focus.

Ruthenium-based catalysts have shown great promise in the asymmetric hydrogenation of β-keto esters. researchgate.net Complexes of ruthenium with chiral diphosphines and diamines can achieve high catalytic activity and enantioselectivity. nih.govresearchgate.net For example, the use of in-situ prepared catalysts from [RuCl₂(p-cymene)]₂ and chiral ligands has been effective in the hydrogenation of various ketones. nih.gov The optimization of these catalytic systems, including the use of very low catalyst-to-substrate ratios, is a key area of ongoing research for both academic and industrial applications. researchgate.net

Copper-catalyzed asymmetric reactions also present a viable alternative. The use of recyclable supported chiral heterogeneous ligands, such as those based on oxazolines immobilized on mesoporous silica (B1680970) (SBA-15), has demonstrated high yields and enantioselectivities in the synthesis of chiral esters. acs.orgacs.orgnih.gov These heterogeneous catalysts are easily recoverable and reusable, aligning with the goals of green chemistry. acs.orgnih.gov

The development of catalysts based on other transition metals and the design of novel chiral ligands are expected to lead to even more efficient and selective synthetic routes. The goal is to create systems that are not only highly effective but also robust and applicable on a larger scale.

Computational Studies on Reactivity and Stereoselectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. In the context of (R)-3-Benzyloxy Myristic Acid Methyl Ester synthesis, computational studies are crucial for elucidating the mechanisms of enantioselective reactions and for the rational design of new catalysts.

DFT studies can be employed to model the transition states of key reaction steps, such as the enantioselective reduction of a β-keto ester. nih.gov By calculating the energies of different transition state structures, researchers can predict which stereoisomer will be preferentially formed. nih.govresearchgate.net For example, theoretical studies on the reduction of ketones catalyzed by oxazaborolidine derivatives have successfully predicted the observed chirality of the product alcohol. nih.govresearchgate.net

These computational models can also explain the high enantioselectivity observed in hydrogenations catalyzed by ruthenium complexes. researchgate.netnih.gov By analyzing the interactions between the catalyst, the substrate, and the reagents, a deeper understanding of the factors controlling stereoselectivity can be achieved. nih.gov This knowledge can then be used to design more effective chiral ligands and catalysts.

Future research will likely involve more sophisticated computational models that can accurately predict reactivity and stereoselectivity for a wider range of substrates and catalytic systems, thereby accelerating the development of new synthetic methodologies. smolecule.comacs.org

Design and Synthesis of Advanced Biological Probes and Research Tools

(R)-3-Benzyloxy Myristic Acid Methyl Ester and its derivatives are valuable precursors for the synthesis of advanced biological probes and research tools. These tools are essential for studying the complex roles of lipids and glycolipids in biological systems.

One of the most significant applications is in the synthesis of Lipid A analogs . nih.gov Lipid A is the bioactive component of lipopolysaccharides (LPS), which are major components of the outer membrane of Gram-negative bacteria and potent activators of the innate immune system. By incorporating (R)-3-Benzyloxy Myristic Acid or its derivatives into synthetic Lipid A structures, researchers can create molecular probes to investigate the interactions between Lipid A and its receptors, such as Toll-like receptor 4 (TLR4). nih.gov

These synthetic analogs can be designed to have modified biological activities, acting as either agonists or antagonists of the immune response. nih.gov This allows for a detailed exploration of the structure-activity relationships of Lipid A and the development of potential immunomodulatory agents. nih.gov

Applications in Glycolipid and Lipopolysaccharide Research

The unique structural features of (R)-3-Benzyloxy Myristic Acid Methyl Ester make it a key component in the synthesis of complex glycolipids and lipopolysaccharides (LPS). nih.gov The (R)-3-hydroxy fatty acid moiety is a common structural motif in the Lipid A portion of LPS from many Gram-negative bacteria. nih.gov

The synthesis of well-defined glycolipids and LPS fragments is crucial for understanding their biological functions. nih.gov The benzyloxy protecting group on the hydroxyl function of the myristic acid allows for selective chemical manipulations during the complex, multi-step synthesis of these molecules. nih.gov

Research in this area is focused on the total synthesis of bacterial glycolipids and their analogs to study their role in bacterial pathogenesis and the host immune response. For example, synthetic lipid A derivatives of Neisseria meningitidis have been used to investigate the inflammatory properties of its lipooligosaccharides (LOS). nih.gov

Q & A

Q. How can researchers confirm the identity and purity of (R)-3-Benzyloxy Myristic Acid Methyl Ester?

- Methodology :

- Chromatographic Analysis : Use gas chromatography-mass spectrometry (GC-MS) to identify the compound. Saturated fatty acid methyl esters (FAMEs) like this compound typically exhibit base peaks at m/z 74 due to McLafferty rearrangement and fragmentation patterns (e.g., α-cleavage [M-31]+ and [M-43]+) .

- NMR Spectroscopy : Confirm stereochemistry and functional groups via H and C NMR, focusing on benzyloxy protons (δ 4.5–5.0 ppm) and ester carbonyl signals (δ 170–175 ppm).

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 210–220 nm ensures minimal impurities.

Q. What synthetic routes are commonly used to prepare (R)-3-Benzyloxy Myristic Acid Methyl Ester?

- Methodology :

- Esterification : React (R)-3-benzyloxy myristic acid with methanol under acid catalysis (e.g., HSO or HCl) .

- Protection/Deprotection : Introduce the benzyloxy group via benzyl bromide under basic conditions (e.g., KCO) to protect the hydroxyl group during synthesis .

- Chiral Resolution : Use chiral column chromatography or enzymatic resolution to isolate the (R)-enantiomer if racemic mixtures form .

Q. What are optimal storage conditions for this compound?

- Methodology :

- Temperature : Store at 0–6°C to prevent ester hydrolysis or oxidation, as recommended for structurally similar benzyloxy esters .

- Solubility : Dissolve in anhydrous dimethyl sulfoxide (DMSO) or ethanol for long-term storage; avoid aqueous buffers to minimize degradation.

- Light Sensitivity : Protect from UV light by using amber vials, as benzyl ethers are prone to photolytic cleavage .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for this compound?

- Methodology :

- Assay Standardization : Replicate experiments under controlled conditions (e.g., B16F10 melanoma cell lines for melanin induction studies, as done for methyl myristate analogs) .

- Batch Variability : Compare multiple synthesis batches using LC-MS to rule out impurities affecting bioactivity .

- Mechanistic Confounds : Use inhibitors (e.g., tyrosine kinase inhibitors) to isolate pathways influenced by the compound’s stereochemistry .

Q. What strategies optimize stereochemical fidelity during synthesis?

- Methodology :

- Chiral Catalysts : Employ asymmetric catalysis (e.g., Sharpless epoxidation or Jacobsen’s catalyst) to enhance enantiomeric excess (ee) .

- Dynamic Kinetic Resolution : Combine lipases (e.g., Candida antarctica Lipase B) with racemization catalysts to favor the (R)-configuration .

- Circular Dichroism (CD) : Monitor ee during synthesis by tracking Cotton effects at 220–250 nm .

Q. How can isotopic labeling elucidate metabolic pathways of this compound?

- Methodology :

- C-Labeling : Synthesize the compound with C at the ester carbonyl group. Track incorporation into cellular lipids via mass spectrometry imaging (MSI) .

- Tritiated Probes : Introduce H at the benzyloxy group to study hydrolysis rates in vivo using scintillation counting .

- Stable Isotope Tracing : Use H-labeled myristic acid backbone to map β-oxidation pathways in mitochondrial assays .

Data Analysis and Contradictions

Q. How should researchers interpret conflicting GC-MS fragmentation patterns?

- Methodology :

- Fragmentation Libraries : Cross-reference with NIST Chemistry WebBook databases for FAMEs to distinguish artifacts from true signals .

- Isotopic Peaks : Rule out Cl or Br adducts (common in halogenated solvents) that mimic [M+2]+ peaks .

- Collision Energy Optimization : Adjust MS collision energies to reduce ambiguous fragment ions .

Q. What analytical controls are critical for reproducibility in ester hydrolysis studies?

- Methodology :

- Internal Standards : Spike reactions with deuterated methyl esters (e.g., d-methyl myristate) to quantify hydrolysis rates .

- pH Monitoring : Use buffered solutions (pH 7.4) to standardize enzymatic vs. non-enzymatic hydrolysis .

- Blank Runs : Perform solvent-only controls to detect background interferences in LC-MS workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.